2-(3-(Methylthio)phenyl)pyrrolidine
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Overview
Description
2-(3-(Methylthio)phenyl)pyrrolidine is an organic compound with the molecular formula C11H15NS. It features a pyrrolidine ring substituted with a 3-(methylthio)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylthio)phenyl)pyrrolidine typically involves the reaction of 3-(methylthio)benzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination of 3-(methylthio)benzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylthio)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-methylthio derivative.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(3-(Methylthio)phenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 2-(3-(Methylthio)phenyl)pyrrolidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the mitochondrial permeability transition pore (mPTP) by targeting cyclophilin D (CypD). This inhibition can protect cells from ischemia-reperfusion injury by preventing mitochondrial swelling and cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Methylthio)phenyl)pyrrolidine
- 2-Phenylpyrrolidine
- Pyrrolidine-2,5-dione
Uniqueness
2-(3-(Methylthio)phenyl)pyrrolidine is unique due to the presence of the methylthio group at the 3-position of the phenyl ring, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H15NS |
---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
2-(3-methylsulfanylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NS/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 |
InChI Key |
OVAMNDMHIUFMBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)C2CCCN2 |
Origin of Product |
United States |
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